molecular formula C11H12O3 B1683805 Dehydrozingerone CAS No. 22214-42-2

Dehydrozingerone

Cat. No. B1683805
CAS RN: 22214-42-2
M. Wt: 192.21 g/mol
InChI Key: AFWKBSMFXWNGRE-ONEGZZNKSA-N
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Description

Dehydrozingerone (DZG) is a hydroxycinnamic acid and a natural product found in Fibraurea tinctoria and Curcuma longa . It is a phenolic compound isolated from ginger rhizomes and is the structural half analogue of curcumin .


Synthesis Analysis

Dehydrozingerone and several of its derivatives such as glucopyranosides and its tetra acetate derivative and 4-O-acetyl and methyl derivatives of dehydrozingerone were synthesized . The synthetic drug dehydrozingerone was characterized using thin layer chromatography (TLC), high performance liquid chromatography (HPLC), infrared spectroscopy (IR) and physicochemical tests .


Molecular Structure Analysis

The molecular formula of Dehydrozingerone is C11H12O3 . The IUPAC name is (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one . The molecular weight is 192.21 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dehydrozingerone include a molecular weight of 192.21 g/mol, and a molecular formula of C11H12O3 . The IUPAC name is (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one .

Scientific Research Applications

Antioxidant and Radioprotective Activity

Dehydrozingerone has been explored for its antioxidant potential and radioprotective activity . It exhibits the capacity to scavenge various free radicals, demonstrating significant in vivo radioprotective effects against whole-body gamma irradiation in Swiss albino mice. Pretreatment with Dehydrozingerone reduced radiation-induced mortality, increased mean survival times, and demonstrated protective effects on spleen index and endogenous antioxidant enzymes (Parihar et al., 2007).

Anticancer Potential

Dehydrozingerone has shown potential as an anticancer agent , particularly in inhibiting the growth of human colon cancer cells. It induces cell-cycle arrest at the G2/M phase and accumulates intracellular ROS in HT-29 human colon cancer cells, suggesting its potential chemotherapeutic applications (Yogosawa et al., 2012).

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of Dehydrozingerone. It exhibits antibacterial and antifungal activities, underscoring its potential as a natural preservative against food spoilage pathogens (Kubra et al., 2014).

Antidepressant Effects

Furthermore, Dehydrozingerone has been investigated for its antidepressant-like effects , with studies showing its ability to modulate neurotransmitter systems in the brain. It reduces immobility time in models of depression, indicating its potential utility in treating depressive disorders (Martínez et al., 2014).

Metabolic Benefits

In the context of obesity and metabolic disorders, Dehydrozingerone has demonstrated beneficial metabolic effects in high-fat diet-induced obese mice, including suppression of weight gain, lipid accumulation, and hyperglycemia. These effects are mediated through the activation of AMPK in skeletal muscle, suggesting its potential in managing obesity and related metabolic diseases (Kim et al., 2015).

Future Directions

Each analogue of Dehydrozingerone has a different mode of action that varies with position and type of substitutions . This suggests that analogues of Dehydrozingerone may be potential chemotherapeutic agents for colon cancer .

properties

IUPAC Name

(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWKBSMFXWNGRE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish, needle like crystals, sweet warm and tenacious odour
Record name Vanillylidene acetone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

slightly soluble in water, moderately soluble (in ethanol)
Record name Vanillylidene acetone
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Product Name

Dehydrozingerone

CAS RN

1080-12-2, 22214-42-2
Record name Methyl-3-methoxy-4-hydroxystyryl ketone
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Record name Dehydrozingerone
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Record name 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-
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Record name VANILLYLIDENE ACETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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